4,6-Dihydroxy-2-methylthiopyrimidine

Description

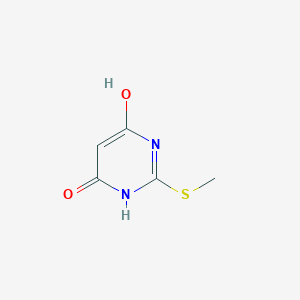

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXCUJUYEZIWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173499 | |

| Record name | 2-Methylthiopyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-98-2 | |

| Record name | 4,6-Dihydroxy-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1979-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiopyrimidine-4,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001979982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1979-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylthiopyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthiopyrimidine-4,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 4,6 Dihydroxy 2 Methylthiopyrimidine

Established Synthetic Pathways for the Pyrimidine (B1678525) Core Formation

The construction of the fundamental pyrimidine ring of 4,6-dihydroxy-2-methylthiopyrimidine is primarily achieved through condensation and nucleophilic substitution reactions.

Condensation Reactions in Pyrimidine Synthesis

A prevalent and widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon fragment with a compound containing an N-C-N moiety, such as urea (B33335), thiourea (B124793), or their derivatives. bu.edu.eg For the synthesis of 4,6-dihydroxypyrimidine (B14393) derivatives, this often involves the reaction of a malonic acid ester with formamide (B127407) in the presence of an alkali metal alkoxide. google.comgoogle.com Specifically, 4,6-dihydroxy-2-methylpyrimidine (B75791) has been synthesized through the condensation of acetamidinium (B1228376) chloride and diethyl malonate in absolute methanol (B129727), followed by acidification. tsijournals.com

Another approach involves the reaction of malonic esters with formamide and alkoxides at elevated temperatures. google.com The process can be optimized by adding the malonate to the alkali metal alkoxide, which is either in solution or suspension in an alcohol. google.com Thermodynamic analysis of the synthesis of 4,6-dihydroxypyrimidine from dimethyl malonate and formamide indicates that the reaction is endothermic and spontaneous. researchgate.net

The Biginelli reaction, a one-pot multicomponent reaction, also provides a pathway to pyrimidine derivatives. This method typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative. chemicalbook.comwikipedia.org For instance, 5-benzoyl-4,6-diphenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine can be synthesized via the Biginelli reaction of a β-diketone, an arylaldehyde, and thiourea under microwave irradiation. scilit.com

| Reactants | Reagents/Conditions | Product | Reference |

| Acetamidinium chloride, Diethyl malonate | Absolute methanol, HCl | 4,6-Dihydroxy-2-methylpyrimidine | tsijournals.com |

| Dimethyl malonate, Formamide | Sodium methoxide-methanol solution | 4,6-Dihydroxypyrimidine | researchgate.net |

| Malonic ester, Formamide | Alkali metal alkoxide, elevated temperature | 4,6-Dihydroxypyrimidine | google.com |

| β-Diketone, Arylaldehyde, Thiourea | Microwave irradiation | 5-Benzoyl-4,6-diphenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine | scilit.com |

Nucleophilic Substitution Approaches for 2-Substituted Pyrimidines

Nucleophilic substitution is a key strategy for introducing substituents at the 2-position of the pyrimidine ring. The reactivity of the pyrimidine ring towards nucleophiles is enhanced at the 2-, 4-, and 6-positions. chemicalbook.comwikipedia.org However, the regioselectivity of these reactions can be influenced by various factors. In nucleophilic aromatic substitution on pyrimidines with two identical leaving groups, the attack generally occurs at the more reactive C-4 position. nih.gov Frontier molecular orbital theory suggests that the LUMO coefficient is higher on C4 compared to C2, making it more susceptible to nucleophilic attack. stackexchange.com

The synthesis of 2-substituted pyrimidines can be achieved through the reaction of various nucleophiles with appropriately activated pyrimidine precursors. For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles like dimethylamine (B145610) or sodium phenoxide results in the substitution of the chloro group. rsc.org Interestingly, reaction with sodium cyanide can lead to the formation of ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate, indicating the lability of the methylthio group as well. rsc.org A greener approach for nucleophilic aromatic substitution on nitrogen-containing fused heterocycles has been developed using polyethylene (B3416737) glycol (PEG-400) as a solvent, leading to high yields in short reaction times. nih.gov

Methodologies for Derivatization and Functionalization

Once the 4,6-dihydroxypyrimidine core is formed, it can be further modified to introduce various functional groups, leading to a wide array of derivatives with diverse properties.

Introduction of Methylthio Groups in Pyrimidine Architectures

The introduction of a methylthio group is a crucial step in the synthesis of this compound. This is often achieved by starting with a thiourea derivative in the initial condensation reaction. For example, the synthesis of 2-thio-6-methyluracil can be accomplished by the condensation of thiourea and ethyl acetoacetate. chemicalbook.comwikipedia.org

A multi-step synthesis starting from diethyl malonate can also be employed. This process involves nitration, cyclization with thiourea in the presence of sodium alkoxide to form a pyrimidine heterocyclic compound, followed by methylation with a reagent like dimethyl sulfate (B86663). google.com In some cases, the methylthio group can be introduced through nucleophilic substitution. For instance, 4-chloro-2-methylthiopyrimidine (B146335) can react to form 2,4-bismethylthiopyrimidine. rsc.org

| Starting Material | Reagents/Conditions | Product | Reference |

| Thiourea, Ethyl acetoacetate | Condensation | 2-Thio-6-methyluracil | chemicalbook.comwikipedia.org |

| Diethyl malonate | 1. Nitration 2. Cyclization with thiourea/sodium alkoxide 3. Methylation with dimethyl sulfate | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | google.com |

| 4-Chloro-2-methylthiopyrimidine | Nucleophilic substitution | 2,4-Bismethylthiopyrimidine | rsc.org |

Synthesis of Halogenated Pyrimidine Intermediates and Subsequent Transformations

Halogenated pyrimidines are valuable intermediates that can undergo further transformations, such as cross-coupling reactions, to introduce a variety of substituents. rsc.orgnih.gov The hydroxyl groups of 4,6-dihydroxypyrimidines can be converted to chloro groups using reagents like thionyl chloride or phosphorus oxychloride. For example, 4,6-dihydroxy-2-methylpyrimidine can be treated with thionyl chloride in acetonitrile (B52724) to yield 4,6-dichloro-2-methylpyrimidine. chemicalbook.com Similarly, phosphorus oxychloride is used as a chlorinating agent in the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine. google.com

These halogenated pyrimidines can then be used in subsequent reactions. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergoes nucleophilic substitution with various reagents. rsc.org Halogenated pyrimidines can also be transformed into other heterocyclic systems. For instance, a method has been developed for the C–N to C–C replacement of pyrimidines to access various pyridine (B92270) derivatives in a one-pot, two-step procedure involving activation with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). chinesechemsoc.orgchinesechemsoc.org

| Starting Material | Reagent | Product | Reference |

| 4,6-Dihydroxy-2-methylpyrimidine | Thionyl chloride, Acetonitrile | 4,6-Dichloro-2-methylpyrimidine | chemicalbook.com |

| 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | Phosphorus oxychloride | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | google.com |

Synthesis of Thiopyrimidine Analogues via Various Reaction Conditions

A variety of thiopyrimidine analogues can be synthesized through different reaction pathways. The condensation of α,β-unsaturated ketones with thiourea in a basic medium is a common method for producing thiopyrimidine compounds. umsida.ac.id Microwave-assisted synthesis has also been employed to create thiopyrimidine derivatives. For instance, the treatment of chalcones with thiourea in the presence of sodium hydroxide (B78521) and ethanol (B145695) under microwave irradiation yields thiopyrimidine derivatives. jetir.org

One-pot reactions are also utilized for the efficient synthesis of 2-thiopyrimidine derivatives from functionalized amines and isothiocyanates. nih.gov The reaction conditions can be tailored to produce a wide range of substituted thiopyrimidines.

One-Pot Reaction Strategies for Thiopyrimidine Derivatives

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, as they combine three or more reactants in a single reaction vessel to form a complex product. This approach minimizes waste, reduces reaction time, and simplifies the purification process.

Several one-pot methods have been developed for the synthesis of thiopyrimidine derivatives. A common strategy involves the reaction of a β-dicarbonyl compound, an aldehyde, and urea or thiourea. For instance, dihydropyrimidinones have been synthesized efficiently in high yields through a one-pot reaction of an aldehyde, urea/thiourea, and a 1,3-dicarbonyl compound using copper(II) chloride dihydrate and concentrated HCl as catalysts under solvent-free conditions, a technique known as "Grindstone Chemistry". semanticscholar.org This method offers the advantages of mild reaction conditions and environmental friendliness. semanticscholar.org

Another example is the synthesis of benzopyrano[2,3-d]pyrimidine derivatives through a one-pot condensation of various salicylaldehydes and secondary amines with malononitrile (B47326) in the presence of a TiO2-SiO2 catalyst under solvent-free conditions at 80°C. rasayanjournal.co.in This method is noted for being cost-effective and environmentally benign. rasayanjournal.co.in

A general method for preparing 2-thiopyrimidine derivatives involves refluxing a mixture of a chalcone (B49325) derivative, thiourea, and potassium hydroxide in absolute ethanol for 12 hours. nih.gov The resulting product is then isolated and purified. nih.gov

Utilization of Chalcones and Related Precursors in Thiopyrimidine Synthesis

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of a variety of heterocyclic compounds, including thiopyrimidines. pnrjournal.com The Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone, typically catalyzed by a base like sodium hydroxide, is a common method for preparing chalcones. pnrjournal.com

The resulting chalcones can then be cyclized with thiourea in the presence of a base, such as alcoholic potassium hydroxide, to yield thiopyrimidine derivatives. researchgate.net This approach has been used to synthesize a range of thiophene-bearing pyrimidines and other substituted thiopyrimidine derivatives. pnrjournal.com The reaction of chalcones with urea or thiourea under basic conditions is a well-established method for producing pyrimidine derivatives. ijper.org

For example, a series of thiazole-based chalcones were synthesized by the condensation of 1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one with various aromatic aldehydes in the presence of sodium hydroxide. nih.gov These chalcones can then be further reacted to form more complex heterocyclic systems.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve safety. rasayanjournal.co.in These principles focus on using less hazardous chemicals, employing safer solvents and auxiliaries, and designing energy-efficient processes.

Key green chemistry approaches in pyrimidine synthesis include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijper.org For example, pyrimidine derivatives have been synthesized by the condensation of chalcones with urea under microwave irradiation, offering an environmentally friendly procedure with excellent yields. ijper.org

Solvent-free reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign solvent like water, reduces waste and potential environmental contamination. semanticscholar.orgrasayanjournal.co.in The "Grindstone Chemistry" technique is a prime example of a solvent-free approach. semanticscholar.org

Use of greener catalysts: The development of non-toxic, recyclable catalysts is a cornerstone of green chemistry. For instance, the use of a reusable heterogeneous organocatalyst for the synthesis of triazolopyrimidines demonstrates a metal-free and environmentally friendly approach. rasayanjournal.co.in

Multicomponent reactions (MCRs): As mentioned earlier, MCRs are inherently green as they reduce the number of synthetic steps and purification stages, leading to less waste. rasayanjournal.co.in

Use of safer reagents: Efforts are being made to replace toxic and hazardous reagents with safer alternatives. For example, chloromethane (B1201357) has been investigated as a less toxic methylating agent compared to dimethylsulfate in the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. researchgate.net

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the yield and purity of this compound and its derivatives is crucial for their use in research and as intermediates in the synthesis of other valuable compounds. alzchem.com This optimization often involves a systematic study of various reaction parameters.

For the synthesis of 4,6-dihydroxypyrimidine, a single-factor experiment identified the optimal conditions as a 30% concentration of sodium methoxide (B1231860) in methanol, a reaction temperature of 70°C, and a total reaction time of 2.5 hours, resulting in a yield of 82.09%. researchgate.net

In another example, the synthesis of 4,6-dihydroxy-2-methylpyrimidine was optimized by reacting dimethyl malonate and acetamidine (B91507) hydrochloride in methanol with sodium methoxide. The reaction was carried out at 18-25°C for 3-5 hours, and after workup, a yield of 86-87% was achieved. google.com

The synthesis of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, a precursor, was optimized by reacting thiourea with diethyl 2-nitromalonate in the presence of sodium ethoxide, achieving a yield of 72% with 98% purity. google.com The subsequent methylation step to produce 4,6-dihydroxy-2-methylthio-5-nitropyrimidine using dimethyl sulfate in an aqueous sodium hydroxide solution was optimized to give a yield of 81% with 97% purity. google.com

The purity of the final compounds is often confirmed using various analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. researchgate.net

Exploration of Biological Activities and Pharmacological Relevance of 4,6 Dihydroxy 2 Methylthiopyrimidine and Its Derivatives

Anticancer Research Applications

Derivatives built upon the pyrimidine (B1678525) framework have been extensively investigated for their potential as anticancer agents. scilit.comnih.gov Their structural similarity to endogenous nucleobases allows them to interact with and disrupt the machinery of cancer cells. longdom.org This has led to the development of numerous pyrimidine-based drugs, such as the classic antimetabolite 5-fluorouracil (B62378). nih.gov Research continues to uncover novel pyrimidine derivatives with potent and selective anticancer activities, targeting various hallmarks of cancer from uncontrolled proliferation to resistance to therapy. scilit.com

Inhibition of Cellular Proliferation and Cytotoxic Effects

A primary characteristic of potential anticancer agents is their ability to inhibit the growth of tumor cells and induce cell death. Numerous studies have demonstrated that derivatives of the pyrimidine core exhibit significant cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines.

For instance, newly synthesized hybrid pyrimidine derivatives have shown broad-spectrum antitumor activity. nih.gov In one study, a series of 4,6-dihydrazone pyrimidine derivatives were evaluated against several cancer cell lines, including breast (MCF-7), gastric (BGC-823), lung (A549), and liver (BEL-7402) cancer. The results indicated that these compounds possessed potent cytotoxic activities, in some cases comparable to the standard chemotherapeutic drug, doxorubicin (B1662922). nih.gov Similarly, other research has highlighted pyrimidine derivatives that effectively inhibit the proliferation of various cancer cells, including colon adenocarcinoma and leukemia cell lines. encyclopedia.pub The mechanism often involves inducing apoptosis, or programmed cell death, a critical process for eliminating malignant cells. encyclopedia.pub

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4,6-Dihydrazone Pyrimidine Derivative | MCF-7 (Breast) | Data available in source | nih.gov |

| 4,6-Dihydrazone Pyrimidine Derivative | A549 (Lung) | Data available in source | nih.gov |

| Thienopyrimidine Derivative | HepG2 (Liver) | Data available in source | mdpi.com |

| Pyrido[2,3-d]pyrimidine Derivative | HCT-116 (Colon) | Data available in source | mdpi.com |

Targeting Specific Kinase Pathways and Protein Inhibitors

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these kinases are dysregulated, leading to uncontrolled cell division. Pyrimidine derivatives have been successfully designed as inhibitors of various protein kinases, representing a major strategy in targeted cancer therapy.

Research has identified pyrimidine-based compounds that act as potent inhibitors of several key kinases. For example, pyrazolo[3,4-d]pyrimidine derivatives function as tyrosine kinase inhibitors (TKIs), targeting enzymes like those in the Src family. nih.gov Other variations, such as pyrido[3,2-d]pyrimidines, have been developed as dual inhibitors of Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in Maloney murine leukemia virus kinases (PIMs). Furthermore, 4,6-disubstituted pyrimidine derivatives have been synthesized as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in neurodegenerative diseases and cancer. youtube.com

A common mechanism by which pyrimidine-based kinase inhibitors exert their effect is through competitive inhibition at the ATP-binding site of the kinase. mdpi.com Kinases transfer a phosphate (B84403) group from ATP to their substrate proteins, a fundamental step in signal transduction. By mimicking the structure of ATP, these inhibitors can occupy the ATP-binding pocket on the enzyme, preventing the natural substrate from binding and thereby blocking the phosphorylation event and halting the downstream signaling cascade. mdpi.com Several pyrimidine derivatives, including pyrazolopyrimidine and others, have been identified as ATP-competitive inhibitors. nih.govnih.gov This strategy has been a cornerstone in the development of targeted cancer therapies, offering high potency and selectivity against specific kinases. mdpi.com

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical transcription factors that, when constitutively activated, drive the expression of genes involved in proliferation, survival, and angiogenesis in cancer cells. Targeting these pathways is a promising therapeutic approach.

Several pyrimidine-based scaffolds have been developed as inhibitors of the STAT signaling pathway. For example, a series of thienopyrimidine compounds were synthesized and found to potently inhibit STAT3 activation induced by interleukin-6 (IL-6), with some compounds showing IC50 values in the low micromolar and even nanomolar range. wikipedia.orgmedscape.com These compounds were shown to suppress the critical phosphorylation step of STAT3 in Hep3B liver cancer cells. wikipedia.orgmedscape.com Additionally, derivatives of the known drug pyrimethamine (B1678524) have been designed as novel STAT3 inhibitors that disrupt its ability to bind to DNA. researchgate.net While direct inhibitors of STAT5 based on the 4,6-dihydroxy-2-methylthiopyrimidine core are less specifically documented in the provided context, the general strategy of targeting STAT proteins with pyrimidine-like structures is well-established, with some inhibitors showing activity against both STAT3 and STAT5. nih.gov

Impact on DNA Synthesis and Nucleic Acid Metabolism

As structural analogues of the natural pyrimidines (cytosine, thymine, and uracil) that are the building blocks of nucleic acids, this compound and its derivatives can function as antimetabolites. longdom.orgmedscape.com This class of drugs interferes with the normal metabolic processes within a cell, particularly the synthesis of DNA and RNA. longdom.org

The mechanism of action for pyrimidine antimetabolites typically involves intracellular activation, where they are converted into nucleotide analogues. nih.govpharmacologyeducation.org These fraudulent nucleotides can then exert their anticancer effects in several ways. They can inhibit key enzymes essential for the biosynthesis of legitimate nucleotides. For example, the well-known pyrimidine analog 5-fluorouracil works by inhibiting thymidylate synthase, an enzyme critical for the production of thymidine (B127349), a necessary component of DNA. longdom.org Alternatively, these nucleotide analogues can be incorporated directly into the growing DNA or RNA chains during replication and transcription. pharmacologyeducation.org This incorporation disrupts the integrity and function of the nucleic acids, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. nih.gov The inability of the cell to properly synthesize or repair DNA is a potent trigger for cell death, making this a highly effective anticancer strategy. nih.gov

Role in Overcoming Multidrug Resistance Mechanisms

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. scilit.com A common cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), which act as cellular pumps to actively eject chemotherapeutic agents from the cell.

Intriguingly, certain pyrimidine derivatives have been shown to counteract these resistance mechanisms. Studies on pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors revealed that they can reverse P-gp-mediated MDR. nih.gov These compounds were found to directly interact with P-gp and inhibit its ATPase activity, thereby restoring the sensitivity of resistant cancer cells to drugs like doxorubicin and paclitaxel. nih.gov Similarly, research on pyrrolo[3,2-d]pyrimidines has identified potent inhibitors of MRP1. These findings suggest that pyrimidine derivatives can act as dual-function agents: not only do they possess their own intrinsic anticancer activity, but they can also act as chemosensitizers, overcoming resistance and enhancing the efficacy of other conventional chemotherapies. nih.gov

Precursor Role in Clinically Relevant Antineoplastic Agents (e.g., Dasatinib)

4,6-Dihydroxy-2-methylpyrimidine (B75791) is a crucial intermediate in the synthesis of the potent antineoplastic agent, Dasatinib. google.com Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). nih.govnih.gov The synthesis of Dasatinib from 4,6-dihydroxy-2-methylpyrimidine involves a series of chemical transformations.

One synthetic route involves the conversion of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine. This chlorinated intermediate is then reacted with other chemical moieties to build the complex structure of Dasatinib. chemicalbook.com Another described synthesis pathway for Dasatinib utilizes 2-({6-[4-(2-hydroxyethyl) piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)thiazole-5-carboxylic acid ethyl ester, which is subsequently amidated to yield the final Dasatinib product. researchgate.net The core pyrimidine structure, originating from precursors like 4,6-dihydroxy-2-methylpyrimidine, is a key feature of Dasatinib, an aminopyrimidine derivative. nih.gov The development of efficient synthesis methods for 4,6-dihydroxy-2-methylpyrimidine is driven by its importance as a starting material for this clinically significant cancer therapy drug. google.com

Anti-inflammatory and Immunomodulatory Investigations

Derivatives of pyrimidine, including thiopyrimidines, have been reported to possess anti-inflammatory properties. niscpr.res.innih.govpharmjournal.ru These compounds are investigated for their ability to modulate the body's inflammatory responses.

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their interaction with various inflammatory mediators and signaling pathways. mdpi.com Inflammation is a complex biological response involving numerous mediators, and compounds that can modulate these are of significant therapeutic interest. mdpi.com For instance, some pyrimidine derivatives have been shown to influence the production of cytokines, which are key signaling molecules in the inflammatory cascade. mdpi.commdpi.com Research into the anti-inflammatory activity of pyrimidine derivatives has explored their potential to inhibit enzymes and pathways associated with inflammation. nih.gov

While the broad anti-inflammatory potential of pyrimidine derivatives is recognized, specific studies detailing the direct inhibition of leukocyte functions by this compound or its immediate derivatives are not extensively covered in the provided research. However, the general mechanism of anti-inflammatory action often involves interference with leukocyte activity, such as their migration to sites of inflammation and the release of inflammatory mediators.

Antimicrobial Efficacy Studies

Thiopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity, indicating their potential as lead compounds for the development of new anti-infective agents. niscpr.res.innih.gov

Several studies have evaluated the antibacterial properties of thiopyrimidine derivatives against a range of Gram-positive and Gram-negative bacteria. niscpr.res.innih.gov In one study, newly synthesized 4,6-diaryl-2-alkyl thiopyrimidine derivatives were tested for their antibacterial activity. niscpr.res.in The results, summarized in the table below, show varying degrees of inhibition against different bacterial strains.

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 5b | E. coli | Significant | niscpr.res.in |

| 5b | P. aerugenosa | Significant | niscpr.res.in |

| 5b | B. subtilis | Significant | niscpr.res.in |

| 5b | S. aureus | Good | niscpr.res.in |

| 5d | E. coli | Significant | niscpr.res.in |

| 5d | P. aerugenosa | Significant | niscpr.res.in |

| 5d | B. subtilis | Significant | niscpr.res.in |

| 5d | S. aureus | Good | niscpr.res.in |

| 5e | E. coli | Significant | niscpr.res.in |

| 5e | P. aerugenosa | Significant | niscpr.res.in |

| 5e | B. subtilis | Higher | niscpr.res.in |

| 5a, 5c, 5f-i | Various | Moderately Active | niscpr.res.in |

| 3d | Staphylococcus aureus | Significant | nih.gov |

| 4b | Staphylococcus aureus | Significant | nih.gov |

| 4e | Entrobacter aerogener | Two-fold higher than Tobramycin | nih.gov |

The study noted that compounds with a propyl substituent generally exhibited good antibacterial activity. niscpr.res.in Another study found that certain 4-chloro-pyrimidine-5-carbonitriles and 4-substituted-amino-pyrimidine-5-carbonitriles displayed significant antibacterial activity. nih.gov

The antifungal potential of thiopyrimidine analogues has also been a subject of investigation. niscpr.res.infrontiersin.orgnih.govfrontiersin.org A series of 4,6-diaryl-2-alkyl thiopyrimidine derivatives were evaluated for their antifungal activity against Penicillium species. niscpr.res.in Compounds 5c and 5g from this series showed potent antifungal activity. niscpr.res.in

Another study focused on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety. frontiersin.org Many of these compounds exhibited obvious antifungal activities against a variety of plant-pathogenic fungi. frontiersin.org

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 5c | Penicillium species | Potent | niscpr.res.in |

| 5g | Penicillium species | Potent | niscpr.res.in |

| 4, 5h, 5o, 5r | Botrytis cinerea (cucumber, strawberry, tobacco) | Significant | frontiersin.org |

| Carmofur | Agents of CBM and PHM | Inhibitory | nih.gov |

| 5f | Phomopsis sp. | Inhibition rate of 100% | frontiersin.org |

| 5o | Phomopsis sp. | Inhibition rate of 100%, EC50 of 10.5 µg/ml | frontiersin.org |

The development of resistance is a consideration, as has been observed with the pyrimidine analog flucytosine. nih.gov However, the potential for synergistic interactions with other antifungal agents, as seen with carmofur, highlights a promising avenue for future research. nih.gov

Antivirulence and Biofilm Formation Inhibition

Bacterial biofilm formation is a critical virulence factor that contributes to antibiotic resistance and the persistence of chronic infections. openmedicinalchemistryjournal.com The ability of bacteria to form these structured communities, encased in a self-produced matrix of extracellular polymeric substances (EPS), renders them significantly less susceptible to conventional antimicrobial agents. openmedicinalchemistryjournal.com Consequently, the development of compounds that can inhibit biofilm formation or disrupt existing biofilms represents a promising antivirulence strategy. openmedicinalchemistryjournal.com

Derivatives of this compound have been investigated for their potential as anti-biofilm agents. Research has shown that certain pyrimidine derivatives can effectively inhibit the formation of biofilms by various pathogenic bacteria, including Staphylococcus aureus. nih.gov For instance, a study on 2,4,5,6-tetrasubstituted pyrimidines identified compounds that not only prevented the initial stages of biofilm formation but also disrupted pre-formed biofilms in the low micromolar range. nih.gov

The mechanisms underlying the anti-biofilm activity of these compounds are multifaceted. Some derivatives are thought to interfere with the initial adhesion of bacteria to surfaces, a crucial first step in biofilm development. Others may disrupt the integrity of the EPS matrix or interfere with bacterial signaling pathways, such as quorum sensing, which regulate biofilm formation. The inhibition of sortase A, an enzyme crucial for anchoring surface proteins in Gram-positive bacteria, is another potential target for anti-biofilm agents. openmedicinalchemistryjournal.com

| Compound Class | Target Organism | Activity | Reference |

| 2,4,5,6-tetrasubstituted pyrimidines | Staphylococcus aureus | Inhibition of biofilm formation and disruption of pre-formed biofilms | nih.gov |

| Pyrimidine derivatives | M. abscessus | Inhibition of biofilm formation | mdpi.com |

Antiviral Potentials and Research Directions

The broad-spectrum biological activity of pyrimidine derivatives extends to the realm of virology. A multitude of these compounds have been synthesized and evaluated for their ability to combat a wide range of viral pathogens, including those responsible for significant human diseases. nih.gov

Activity Against Specific Viral Targets (e.g., HIV, Hepatitis)

The patent literature from 1980 to 2021 reveals extensive research into the antiviral properties of pyrimidine-containing molecules. nih.gov These compounds have demonstrated inhibitory activity against a diverse array of viruses, such as influenza virus, respiratory syncytial virus, rhinovirus, dengue virus, herpes virus, hepatitis B and C, and the human immunodeficiency virus (HIV). nih.gov The development of pyrimidine derivatives as antiviral agents is a dynamic and ongoing field of research, with many compounds showing promise for future therapeutic applications. nih.gov

The mechanism of antiviral action for many pyrimidine derivatives involves the inhibition of key viral enzymes or processes. For example, some pyrimidine nucleoside analogs can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and the cessation of viral replication. Other derivatives may target viral proteases, polymerases, or entry mechanisms. The epidermal growth factor receptor (EGFR), a host cell protein, has also been identified as a potential antiviral target, as it is implicated in the infection processes of viruses like influenza A, hepatitis C virus (HCV), and human cytomegalovirus (HCMV). mdpi.com

| Virus Target | Compound Class/Example | Potential Mechanism of Action | Reference |

| HIV, Hepatitis B and C, Influenza, etc. | Various Pyrimidine Derivatives | Inhibition of viral replication, targeting viral enzymes | nih.gov |

| Influenza A, HCV, HCMV | Erlotinib (a quinazoline (B50416) derivative) | Interference with viral entry and replication via EGFR inhibition | mdpi.com |

Other Emerging Pharmacological Profiles

Beyond their established roles as antivirulence and antiviral agents, derivatives of this compound are being explored for a variety of other pharmacological activities.

Analgesic and Antipyretic Activities

Research into the pharmacological properties of pyrimidine derivatives has uncovered their potential as analgesic and antipyretic agents. While specific studies focusing solely on this compound are limited in this context, the broader class of pyrimidine-containing compounds has shown promise in modulating pain and fever pathways.

Central Nervous System (CNS) Modulating Effects

The structural versatility of pyrimidine derivatives allows for their interaction with various targets within the central nervous system. This has led to investigations into their potential as CNS modulators, with some compounds exhibiting effects that could be relevant for treating neurological and psychiatric disorders.

Antihypertensive Research

A significant area of research for pyrimidine derivatives has been in the field of cardiovascular medicine, particularly in the development of antihypertensive agents. Several studies have designed and synthesized novel pyrimidine derivatives with the aim of lowering blood pressure. nih.govresearchgate.net

For instance, a series of 1,4-dihydro-5-pyrimidine carboxamides were synthesized and evaluated for their antihypertensive activity, with many compounds demonstrating a considerable decrease in blood pressure in rat models. nih.gov Another study focused on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives and their acyl amide analogues, reporting good oral antihypertensive activity in spontaneously hypertensive rats. nih.gov The mechanisms of action for these compounds are varied, with some exhibiting calcium channel blocking activity, while others may influence the expression of endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone. researchgate.net

| Compound Series | Animal Model | Observed Effect | Potential Mechanism | Reference |

| 1,4-dihydro-5-pyrimidine carboxamides | Rats | Decrease in blood pressure | Not specified | nih.gov |

| 6-arylpyrido[2,3-d]pyrimidin-7-amine analogues | Spontaneously Hypertensive Rats | Oral antihypertensive activity | Not specified as prodrugs | nih.gov |

| Nifedipine-like pyrimidine derivatives | Rabbits | Decrease in mean arterial blood pressure | Calcium channel blockade, activation of eNOS expression | researchgate.net |

Antitubercular and Antimalarial Investigations

While direct studies on this compound are not extensively detailed in available research, the broader class of pyrimidine derivatives has been a significant focus of antitubercular and antimalarial investigations. The pyrimidine scaffold is a key structural motif in several compounds that have entered clinical trials for tuberculosis, highlighting its potential. mdpi.comresearchgate.net Research into pyrimidine derivatives has identified molecules with potent activity against Mycobacterium tuberculosis (Mtb). mdpi.comasm.org For instance, certain pyrimidine analogs show significant, dose-dependent inhibition of Mtb growth in vitro. mdpi.com The mechanism for these antitubercular pyrimidines can vary, with some proposed to inhibit essential enzymes like thymidine monophosphate kinase or thymidylate synthase, which are critical for DNA replication. researchgate.net Other studies on related heterocyclic compounds have identified novel targets such as MmpL3, a known transporter in Mtb, as a potential resistance mechanism, suggesting complex modes of action. nih.gov

In the realm of antimalarial research, pyrimidine derivatives have been developed as inhibitors of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a critical target in malarial chemotherapy. nih.govmalariaworld.orgnih.gov A novel class of pyrimidine derivatives, substituted at the 4- and 6-positions with amines and 4-amino benzoic acid (PABA), was designed to overcome drug resistance. These compounds have demonstrated significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Below is a table detailing the in vitro antimalarial activity of selected PABA-substituted pyrimidine derivatives.

| Compound ID | Substituent | IC₅₀ (µg/mL) vs. 3D7 (Chloroquine-Sensitive) | IC₅₀ (µg/mL) vs. Dd2 (Chloroquine-Resistant) |

| 3d | N/A | 7.82 | 6.94 |

| 3e | N/A | 6.34 | 5.26 |

| 3f | N/A | 5.26 | 4.71 |

| 3h | 4-phenylpiperazine | 7.46 | 8.95 |

| Data sourced from research on PABA-substituted pyrimidine scaffolds as potential Pf-DHFR inhibitors. |

Mechanism of Action Studies at the Molecular Level

Interaction with Molecular Targets and Pathways

The pharmacological effects of pyrimidine derivatives are rooted in their interaction with specific molecular targets and biological pathways. For antitubercular pyrimidines, several potential enzyme targets have been identified, including those involved in nucleic acid synthesis, such as thymidylate synthase and thymidine monophosphate kinase. researchgate.net The diversity of the pyrimidine scaffold allows for the development of compounds that target different essential pathways in Mycobacterium tuberculosis. ucl.ac.uk For example, some pyrimidine-containing compounds have been found to inhibit DprE1, an enzyme crucial for cell wall synthesis in Mtb. ucl.ac.uk

In antimalarial contexts, the primary molecular target for many pyrimidine-based drugs, like pyrimethamine and its analogs, is the dihydrofolate reductase (DHFR) enzyme. nih.govnih.gov By inhibiting PfDHFR, these compounds block the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides and certain amino acids, thereby halting parasite replication. malariaworld.org The effectiveness of these inhibitors is often determined by their binding affinity to the active site of both wild-type and mutant forms of the PfDHFR enzyme. nih.govmalariaworld.org

Scavenging of Reactive Oxygen Species (ROS)

The potential for pyrimidine derivatives to act as antioxidants has been investigated. ijpsonline.comnih.gov Reactive oxygen species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and various free radicals, that can cause cellular damage through oxidative stress. nih.gov Compounds that can scavenge these species are considered to have antioxidant properties.

While specific data on the ROS scavenging ability of this compound is limited, studies on other pyrimidine derivatives have confirmed their antioxidant capabilities. ijpsonline.comnih.gov For example, certain 4,6-bisaryl-pyrimidin-2-amine derivatives have demonstrated potent antioxidant activity in nitric oxide and hydrogen peroxide free radical scavenging assays. ijpsonline.com The thiobarbituric acid reactive substances (TBARS) assay is a common method used to measure lipid peroxidation, an indicator of oxidative stress where ROS attack lipids. nih.govnih.gov The core component of this assay is 2-thiobarbituric acid, a compound structurally related to this compound, which reacts with malondialdehyde (MDA), a product of lipid peroxidation. researchgate.netchemicalbook.com This relationship suggests a chemical basis for the potential of thio-substituted pyrimidines to interact with molecules involved in oxidative processes.

Inhibition of Specific Enzymes (e.g., ACAT, Thymidylate Synthase, PDE2A)

Information regarding the direct inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) or Phosphodiesterase 2A (PDE2A) by this compound is not available in the reviewed literature.

However, the inhibition of Thymidylate Synthase (TS) is a well-established mechanism for many pyrimidine-based compounds. wikipedia.orgwikipedia.org TS is a crucial enzyme in the de novo synthesis pathway of pyrimidines. nih.gov It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and replication. wikipedia.orgnih.gov Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and causes cell death, making it a key target in cancer chemotherapy. wikipedia.orgwikipedia.org

Fluoropyrimidines, such as 5-fluorouracil, are a class of pyrimidine analogs that function as TS inhibitors. wikipedia.org Other pyrimidine derivatives, like N⁴-hydroxy-dCMP, have also been studied as potent, slow-binding inhibitors of TS. nih.gov The inhibitory mechanism often involves the pyrimidine analog acting as a substrate mimic, binding to the enzyme's active site and preventing the normal catalytic reaction from occurring. nih.gov The established role of the pyrimidine scaffold as a pharmacophore for TS inhibition underscores the pharmacological relevance of compounds like this compound for further investigation in this area. researchgate.netnih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Influence of Substituents on Biological Potency and Selectivity

The modification of the 4,6-dihydroxy-2-methylthiopyrimidine core is a key strategy in medicinal chemistry. The inherent functionalities—two hydroxyl groups and a methylthio group—provide multiple points for chemical alteration, each influencing the molecule's interaction with biological targets. Research into related pyrimidine (B1678525) structures has demonstrated that even subtle changes can lead to significant shifts in biological effect. For instance, in the development of pyrimidine-based anti-inflammatory agents, the introduction of specific groups can greatly enhance inhibitory activity against enzymes like COX-2. rsc.org

Table 1: Influence of Substituents on Pyrimidine Derivatives

| Position of Substitution | Substituent Type | Observed Effect | Source |

|---|---|---|---|

| Position 2 (C2) | Alkyl groups (e.g., methyl, ethyl) | Increases the basicity of the pyrimidine ring. | semanticscholar.org |

| Position 5 (C5) | Nitro group (electron-withdrawing) | Decreases the basicity of the pyrimidine ring. | semanticscholar.org |

| Position 5 (C5) | Methyl or Halo groups | Compatible with P2Y6R activation in certain N4-substituted cytosine derivatives. | nih.gov |

| Position 4 (N4) | Methoxyimino or Benzyloxyimino groups | Permissive for P2Y6R activation, converting UDP/CDP analogues into agonists. | nih.gov |

| Position 3 (N3) | Alkylation | Leads to a complete loss of P2Y6R activity in N4-benzyloxy analogues. | nih.gov |

The specific location of a functional group on the pyrimidine ring is a critical determinant of its biological activity. The ring's nitrogen atoms and carbon positions are not equivalent, and substitution at one site can have a vastly different outcome than substitution at another.

Further research on analogous pyrimidine nucleotides has highlighted the importance of substituent positioning for receptor selectivity and activation. In a series of P2Y6 receptor agonists, modifications at the N4 position were well-tolerated and essential for activity. nih.gov However, alkylation of the adjacent N3 position resulted in a complete loss of biological function, demonstrating a strict positional requirement for receptor interaction. nih.gov Similarly, while substitution at the C5 position with small groups like methyl or halogens was compatible with activity, other modifications were not, underscoring the precise structural architecture needed for pharmacological effect. nih.gov

The design of potent and selective pyrimidine derivatives hinges on a careful balance of electronic and steric factors. The electronic effect of a substituent refers to its ability to donate or withdraw electron density, which alters the reactivity and intermolecular interactions of the pyrimidine core. As noted, alkyl groups at C2 are electron-donating and increase basicity, while a nitro group at C5 is strongly electron-withdrawing and reduces basicity. semanticscholar.org These electronic shifts can influence how the molecule binds to a target protein, affecting the strength of hydrogen bonds or electrostatic interactions.

Steric hindrance, which relates to the physical size and bulk of a substituent, also plays a crucial role. A bulky group can physically block the molecule from fitting into a binding pocket, thereby abolishing its activity. Conversely, in some cases, a larger group might be able to form favorable van der Waals interactions that enhance binding. In the design of P2Y6R agonists, considerable variation was tolerated on a benzyl (B1604629) ring attached at the N4 position, suggesting the binding site could accommodate different shapes and sizes in that region. nih.gov However, the complete loss of activity upon N3-alkylation suggests a critical steric clash occurs when a group is placed at that specific position, preventing proper binding. nih.gov The interplay between a substituent's electronic properties and its size is a fundamental consideration in the rational design of new derivatives.

Rational Design Strategies for Enhanced Pharmacological Profiles

Rational design involves the deliberate, structure-based modification of a lead compound to improve its desired properties. For pyrimidine derivatives, this often means enhancing potency, increasing selectivity for a specific biological target, or improving metabolic stability. A key strategy involves using the this compound scaffold as a starting point for chemical synthesis. The hydroxyl groups can be converted into more reactive leaving groups, such as chlorine atoms, to produce 4,6-dichloro-2-(methylthio)pyrimidine. researchgate.netnih.gov This dichloro-intermediate is a powerful electrophile, allowing for sequential and site-selective reactions with various nucleophiles to create a diverse library of new compounds for screening. mdpi.comnih.gov

A prominent example of rational design is the development of selective inhibitors for Epidermal Growth Factor Receptor (EGFR) mutants found in non-small cell lung cancer. nih.gov Based on the structure of a known inhibitor, researchers designed and synthesized new series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives. nih.gov This approach led to the discovery of a compound, L-18, with potent and selective inhibitory activity against the desired mutant EGFR kinase, demonstrating the power of structure-guided design. nih.gov Another common strategy is the creation of hybrid molecules, where the pyrimidine core is linked to another pharmacologically active heterocyclic system, such as a 1,3,4-thiadiazole, to explore novel biological activities. nih.gov

Comparative Analysis with Structurally Analogous Pyrimidine Derivatives

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds. These comparisons highlight how small changes to the core structure can lead to significant differences in chemical reactivity and potential biological function.

One key analogue is barbituric acid , which can be considered 2,4,6-trihydroxypyrimidine. A spectroscopic study revealed that while 4,6-dihydroxypyrimidine (B14393) derivatives typically undergo two protonation stages in a strong acid medium, barbituric acid is capable of being protonated in three distinct stages. semanticscholar.org This indicates that replacing the C2-methylthio group with a hydroxyl group fundamentally alters the electronic distribution and basicity of the pyrimidine ring.

Another important analogue is 4,6-dichloro-2-(methylthio)pyrimidine . researchgate.netnih.gov This compound is not just an analogue but a crucial synthetic intermediate. The primary difference lies in its chemical reactivity. The hydroxyl groups of the parent compound are weakly acidic and can act as hydrogen bond donors. In contrast, the chloro groups in the dichloro-analogue are excellent leaving groups, transforming the C4 and C6 positions into highly electrophilic centers ready for nucleophilic substitution. This conversion from a nucleophilic/H-bonding scaffold to an electrophilic one is a cornerstone of its use in medicinal chemistry.

Finally, comparison with 4,6-dimethoxy-2-methylthiopyrimidine illustrates the effect of O-alkylation. nih.gov The parent dihydroxy compound exists in a tautomeric equilibrium with its keto forms (4-hydroxy-6-oxo and 2-methylthio-4,6-pyrimidinedione). sigmaaldrich.comsigmaaldrich.com This allows it to act as both a hydrogen bond donor and acceptor. The dimethoxy analogue, however, has its hydroxyl groups "capped," preventing tautomerism and eliminating its ability to act as a hydrogen bond donor. This change drastically alters its solubility and potential binding modes with biological macromolecules.

Table 2: Comparative Analysis of this compound and Its Analogues

| Compound | Key Structural Difference from Parent Compound | Resulting Change in Properties | Source |

|---|---|---|---|

| This compound | N/A (Parent Compound) | Exists in keto-enol tautomeric forms; acts as H-bond donor/acceptor. | sigmaaldrich.comsigmaaldrich.com |

| Barbituric Acid | -OH group at C2 instead of -SCH3 | Alters electronic properties; exhibits three protonation stages instead of two. | semanticscholar.org |

| 4,6-Dichloro-2-(methylthio)pyrimidine | -Cl atoms at C4/C6 instead of -OH | Transforms the ring into a potent electrophile for synthetic reactions. | researchgate.netnih.gov |

| 4,6-Dimethoxy-2-methylthiopyrimidine | -OCH3 groups at C4/C6 instead of -OH | Prevents keto-enol tautomerism; loses H-bond donor capability. | nih.gov |

Compound List

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic and geometric properties of molecules. nih.gov Methods like DFT, often using functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and various basis sets (e.g., 6-31G, 6-311++G) are employed to model molecular systems with a high degree of accuracy. nih.govepstem.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. epstem.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. For 4,6-Dihydroxy-2-methylthiopyrimidine, this would involve characterizing the geometry of the pyrimidine (B1678525) ring and its substituents.

Furthermore, these calculations elucidate electronic properties such as the distribution of electron density, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 1: Example of Molecular Properties Calculable via DFT for this compound

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure, providing bond lengths (Å) and angles (°). | Determines the molecule's shape and steric properties. |

| Total Energy | The total electronic energy of the molecule in its ground state (in Hartrees). | Indicates the stability of the molecular structure. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | An indicator of chemical reactivity and stability. |

This table represents the types of data generated from quantum chemical calculations; specific values for this compound require a dedicated computational study.

Following geometric optimization, vibrational frequency calculations can be performed using the same DFT methods. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, such as stretching, bending, and torsional motions. The results are used to predict the molecule's infrared (IR) and Raman spectra. nih.gov

By comparing the calculated vibrational spectra with experimentally recorded spectra, a detailed assignment of the observed spectral bands can be made. nih.gov This correlation helps to confirm the molecular structure and provides a deeper understanding of the intramolecular dynamics. For complex molecules, this theoretical approach is invaluable for interpreting spectral data that might otherwise be ambiguous.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Molecular docking involves placing the ligand into the binding site of a target protein in various conformations and orientations to find the most favorable binding mode. Algorithms then calculate a "docking score," which estimates the binding affinity. A lower (more negative) score generally indicates a more stable and potent interaction. This process allows researchers to screen large libraries of compounds against a specific target, prioritizing those with the highest predicted affinity for further study. nih.gov Given that 4,6-dihydroxy-2-methylpyrimidine (B75791) is an intermediate in the synthesis of the kinase inhibitor Dasatinib, docking studies could be used to explore the binding of this compound to various kinase targets. google.com

Beyond predicting binding affinity, docking studies reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.gov

Molecular dynamics simulations can further refine these findings. An MD simulation tracks the movements of every atom in the ligand-protein complex over time, providing a dynamic view of the interaction. nih.gov This method validates the stability of the binding pose predicted by docking and can highlight the most critical amino acid residues in the binding site. Studies on related pyrimidine inhibitors have shown that polar interactions with residues like Lysine (Lys) and Aspartic acid (Asp), as well as nonpolar interactions with residues like Isoleucine (Ile), are often crucial for binding to kinase targets. nih.gov

Table 2: Example of Data from a Molecular Docking and Dynamics Study

| Parameter | Description | Significance |

|---|---|---|

| Docking Score (kcal/mol) | The predicted binding free energy of the ligand-target complex. | Ranks potential ligands by their predicted binding affinity. |

| Binding Mode | The specific 3D orientation and conformation of the ligand in the active site. | Shows how the ligand fits within the target's binding pocket. |

| Key Interacting Residues | The specific amino acids in the target that form bonds with the ligand. | Identifies the most important residues for molecular recognition and binding. nih.gov |

| RMSD (Å) | Root Mean Square Deviation of the ligand's position during an MD simulation. | Measures the stability of the ligand's binding pose over time. |

This table illustrates the typical results from docking and MD simulations. The specific targets and interaction data for this compound are not available in the cited literature.

In Silico ADMET Prediction and Pharmacokinetic Modeling for Lead Optimization

In silico ADMET prediction is a crucial step in modern drug discovery, used to computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions help to identify and filter out drug candidates with poor pharmacokinetic profiles or potential toxicity issues early in the development process, saving significant time and resources. nih.gov

Pharmacokinetic modeling for lead optimization involves using computational tools to predict how a drug candidate will behave in the body. For a compound like this compound, this would involve assessing properties such as its predicted solubility, cell permeability (e.g., Caco-2), plasma protein binding, and potential for inhibiting key metabolic enzymes like the Cytochrome P450 family. Toxicity predictions might include assessments for mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). nih.gov This information is vital for optimizing a lead compound to improve its drug-like properties.

Table 3: Common In Silico ADMET Parameters

| Category | Parameter | Description | Importance for Lead Optimization |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | Predicts the percentage of the compound absorbed through the gut. | High absorption is needed for oral bioavailability. |

| Absorption | Caco-2 Permeability | An in vitro model for predicting intestinal permeability. | Indicates the ability to cross the intestinal barrier. |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts whether the compound can cross into the central nervous system. | Desirable for CNS targets, undesirable for others to avoid side effects. |

| Metabolism | CYP450 Inhibition | Predicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Avoidance of inhibition is crucial to prevent drug-drug interactions. |

| Excretion | Total Clearance | Predicts the rate at which the compound is removed from the body. | Influences dosing frequency and potential for accumulation. |

| Toxicity | hERG Inhibition | Predicts potential for blocking the hERG potassium channel. | A key indicator for cardiotoxicity risk. |

| Toxicity | Ames Test | Predicts the mutagenic potential of a compound. | A critical screen for potential carcinogenicity. |

This table outlines key ADMET properties evaluated in silico. A specific ADMET profile for this compound would require a dedicated study using predictive software. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis and Electronic Properties

A comprehensive search of scientific literature and chemical databases did not yield any specific studies that have conducted and published a Natural Bond Orbital (NBO) analysis for the compound this compound.

NBO analysis is a powerful computational method used to study the electronic structure of molecules, providing insights into charge distribution, intramolecular and intermolecular interactions, and the nature of chemical bonds. This analysis translates complex wavefunctions into a simple, intuitive Lewis-like structure, revealing hyperconjugative interactions and charge transfer events that contribute to molecular stability.

Typically, an NBO analysis would provide detailed information on:

Stabilization Energies (E(2)): These values quantify the energy of delocalization interactions between filled (donor) and empty (acceptor) orbitals. Higher E(2) values indicate stronger interactions, which are crucial for understanding molecular stability and reactivity. For a molecule like this compound, key interactions would be expected between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the pyrimidine ring and the methylthio group.

Natural Atomic Charges: This provides a measure of the electron distribution across the atoms in the molecule, indicating which sites are electron-rich (nucleophilic) or electron-poor (electrophilic).

Orbital Occupancies: NBO analysis details the electron occupancy of both bonding and non-bonding orbitals, offering a clear picture of the electronic configuration.

While NBO studies have been performed on other pyrimidine derivatives, the specific electronic properties and intramolecular interactions of this compound remain uncharacterized in the published literature. Such a study would be valuable for a deeper understanding of its chemical behavior, reactivity, and potential applications. Without dedicated computational research on this particular molecule, a detailed discussion and the presentation of specific data tables on its NBO analysis are not possible at this time.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural elucidation of 4,6-Dihydroxy-2-methylthiopyrimidine, providing unambiguous evidence of its molecular framework and functional groups. Due to the compound's potential for tautomerism—existing in equilibrium between dihydroxy, hydroxy-oxo, and diketo forms—spectroscopic analysis is particularly vital for understanding its dominant structure under various conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include a singlet for the methylthio (-SCH₃) protons, a singlet for the proton at the 5th position on the pyrimidine (B1678525) ring, and broad signals for the hydroxyl (-OH) or amine (-NH) protons, whose chemical shifts are highly dependent on the solvent, concentration, and temperature due to tautomerism and hydrogen bonding.

¹³C NMR: The carbon NMR spectrum complements the proton data by providing a signal for each unique carbon atom. This includes distinct resonances for the methylthio carbon, the carbons within the pyrimidine ring, and the carbons bearing the hydroxyl/oxo groups. The chemical shifts of the ring carbons, particularly C4 and C6, are sensitive to the tautomeric form present. Publicly accessible databases, such as PubChem, indicate the availability of ¹H and ¹³C NMR spectral data for this compound. nih.gov The analysis of related pyrimidine derivatives in patent literature frequently relies on NMR for structural confirmation. ambeed.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Note: Exact chemical shifts (δ) in ppm are dependent on the solvent (e.g., DMSO-d₆) and the dominant tautomeric form.

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -SCH₃ | ~2.4 - 2.6 | Singlet |

| ¹H | C₅-H | ~5.0 - 5.5 | Singlet |

| ¹H | -OH / -NH | ~10.0 - 12.0 | Broad Singlet |

| ¹³C | -SCH₃ | ~12 - 15 | |

| ¹³C | C₅ | ~80 - 90 | |

| ¹³C | C₂ | ~165 - 170 | |

| ¹³C | C₄ / C₆ | ~160 - 165 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods are particularly effective for studying the effects of hydrogen bonding and for distinguishing between possible tautomers.

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For this compound, key bands include O-H or N-H stretching vibrations in the 3000-3400 cm⁻¹ region, C-H stretching from the methyl group around 2900-3000 cm⁻¹, and a strong C=O stretching band between 1650-1700 cm⁻¹ if the diketo tautomer is present. Vibrations for C=C and C=N bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. Spectral data for this compound is available in databases, often recorded using KBr wafer or ATR techniques. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for identifying the pyrimidine ring breathing modes and the C-S stretching vibration, which can be weak in the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3400 | Stretching | O-H / N-H |

| 2900 - 3000 | Stretching | C-H (methyl) |

| 1650 - 1700 | Stretching | C=O (keto form) |

| 1400 - 1600 | Stretching | C=C / C=N (ring) |

| 600 - 800 | Stretching | C-S |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for unambiguous formula confirmation.

For this compound, the elemental formula is C₅H₆N₂O₂S. HRMS can verify this composition by measuring the exact mass of the molecular ion. The theoretical exact mass is 158.01499861 Da. nih.gov An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer structural clues, such as the loss of the methylthio group.

Data Table: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆N₂O₂S | Calculated |

| Molecular Weight | 158.18 g/mol | Calculated nih.gov |

| Monoisotopic (Exact) Mass | 158.01499861 Da | Calculated nih.gov |

Elemental Analysis and Purity Assessment Methods (e.g., HPLC)

Beyond structural confirmation, verifying the purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

HPLC separates the target compound from impurities, and the purity is determined by comparing the peak area of the main component to the total area of all peaks detected. For pyrimidine derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed. A typical method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like a phosphate (B84403) buffer or water with acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.com Detection is often performed using a UV detector set to a wavelength where the pyrimidine ring strongly absorbs, typically around 254 nm. google.com Commercial suppliers of this compound often specify a purity of ≥98.0%, as determined by HPLC, confirming its role as a standard quality control method. ruifuchems.com Furthermore, HPLC is used for real-time monitoring of synthesis reactions to ensure complete conversion and optimize yield. google.comevitachem.com

Applications Beyond Medicinal Chemistry and Future Research Trajectories

Role as an Intermediate in Agrochemical Research

The pyrimidine (B1678525) scaffold is a cornerstone in the development of modern agrochemicals, valued for its presence in compounds with high efficacy and broad-spectrum activity. nih.gov Pyrimidine derivatives are integral to a variety of pesticides, including insecticides, fungicides, and herbicides. nih.govgoogle.com

4,6-Dihydroxy-2-methylthiopyrimidine serves as a valuable intermediate in the synthesis of more complex molecules used in agriculture. The structural core of this compound is found in precursors to highly active herbicides. For instance, pyrimidine derivatives are key components of sulfonylurea herbicides, a class of compounds known for their potent weed-killing properties. researchgate.net

Research has demonstrated synthetic pathways to create important agrochemical intermediates, such as 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), from related pyrimidine starting materials. researchgate.net In these multi-step syntheses, a compound like this compound can be chemically modified through reactions such as methylation and oxidation to produce these advanced intermediates. These intermediates are then used to build the final, active herbicidal products. researchgate.net The versatility of the pyrimidine ring allows for the creation of a diverse range of agrochemicals, and compounds like this compound are foundational building blocks in these synthetic processes. nih.govmdpi.com

Potential for Materials Science Applications

The application of pyrimidine derivatives is not limited to biological sciences; they are also recognized for their utility in the development of advanced materials. nbinno.com While specific, large-scale materials science applications for this compound are not yet widely commercialized, the inherent chemical properties of its pyrimidine core suggest significant potential. A closely related compound, 4,6-dihydroxy-2-methylpyrimidine (B75791), is known to be an important precursor in the preparation of high explosives, highlighting the energetic potential of this class of molecules. google.com The reactive sites on the pyrimidine ring allow for polymerization and incorporation into larger macromolecular structures, opening possibilities for the creation of novel polymers with unique thermal or electronic properties.

Emerging Research Areas and Unexplored Pharmacological Avenues

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting an exceptionally broad range of biological activities. gsconlinepress.comnih.gov Although the specific pharmacological profile of this compound is a niche area of study, the known activities of its parent chemical class suggest numerous unexplored avenues for future research.

The structural versatility of the pyrimidine skeleton allows for modifications that can target a wide array of biological pathways. mdpi.com Pyrimidine-based compounds have been successfully developed as agents for numerous conditions, demonstrating the vast potential held within this chemical family. nih.gov Future investigations into this compound and its derivatives could focus on the following pharmacological areas:

Anticancer: Many pyrimidine derivatives are potent anticancer agents, including approved drugs like 5-fluorouracil (B62378). nih.govmdpi.com

Antimicrobial: The pyrimidine core is present in various antibacterial and antifungal compounds. mdpi.com

Antiviral: Several antiviral drugs, particularly those used against HIV and other viruses, are based on the pyrimidine structure. nih.govnih.gov

Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory properties. gsconlinepress.com

Cardiovascular and Antihypertensive: The scaffold has been incorporated into drugs targeting cardiovascular diseases. mdpi.com

Challenges and Opportunities in the Development of Pyrimidine-Based Therapeutics

The development of new drugs is a complex process, and pyrimidine-based therapeutics are no exception. Researchers face both significant hurdles and unique opportunities in this field.

Challenges:

Drug Resistance: A primary challenge in modern medicine is the emergence of resistance to existing therapies, which necessitates the continuous development of novel compounds. nih.gov

Toxicity and Side Effects: Many potent therapeutic agents suffer from significant toxicity to healthy cells and undesirable side effects, limiting their clinical utility. mdpi.comnih.gov

Design and Optimization: The rational design of highly selective and potent drug candidates is complex. Issues related to bioavailability, pharmacokinetics, and potential off-target effects must be carefully addressed. nih.gov

Opportunities:

Scaffold Versatility: The pyrimidine ring is highly versatile and can be readily modified at multiple positions, allowing chemists to fine-tune its pharmacological properties. mdpi.commdpi.com

Proven Therapeutic Value: The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, demonstrating its clinical significance and potential for future discoveries. nih.govnih.gov